Potassium perrhenate (KReO4) is a stable, white crystalline salt featuring rhenium in its highest oxidation state (+7) with a tetrahedral ReO4- anion geometry. Unlike the widely utilized ammonium perrhenate, which is tailored for reductive conversion to pure rhenium metal powder, potassium perrhenate is distinguished by its high thermal stability, melting without decomposition at 550 °C [1]. Furthermore, it crystallizes in an anhydrous, scheelite-type structure that is entirely non-hygroscopic, offering a stark contrast to the highly deliquescent sodium perrhenate [2]. These baseline properties—combined with its notably low aqueous solubility—make KReO4 an essential procurement choice for high-temperature flux applications, precise gravimetric standards, non-radioactive technetium surrogacy in nuclear vitrification, and selective hydrometallurgical rhenium recovery [3].
Substituting potassium perrhenate with other common perrhenate salts often leads to catastrophic process failures due to divergent thermal and solubility profiles. If a buyer substitutes KReO4 with ammonium perrhenate (NH4ReO4) for high-temperature glass or flux synthesis, the ammonium salt will prematurely decompose between 250 °C and 365 °C, outgassing ammonia and volatile rhenium heptoxide (Re2O7) rather than forming a stable melt[1]. Conversely, attempting to use KReO4 as a precursor for sintered rhenium metal powder—where NH4ReO4 is the industry standard—leaves behind potassium impurities; even 0.006% potassium residue severely degrades the density and mechanical rolling properties of the final rhenium metal [2]. Finally, substituting with sodium perrhenate (NaReO4) introduces severe hygroscopicity, making accurate stoichiometric weighing impossible without specialized dry-room handling, a complication entirely avoided by the stable KReO4 lattice [3].
Potassium perrhenate exhibits exceptional thermal stability, allowing it to be heated to a stable melt without mass loss. In direct contrast, the standard industrial precursor, ammonium perrhenate, undergoes rapid thermal decomposition at significantly lower temperatures, releasing volatile rhenium species and ammonia [1].
| Evidence Dimension | Thermal Decomposition and Melting Point |
| Target Compound Data | Melts without decomposition at 550 °C |
| Comparator Or Baseline | Ammonium perrhenate (NH4ReO4) decomposes at ~250–365 °C |
| Quantified Difference | >185 °C higher thermal stability window before phase change, with zero volatilization of Re2O7 |
| Conditions | Ambient atmospheric heating to 600 °C |
Procuring KReO4 is essential for high-temperature solid-state synthesis and borosilicate vitrification where premature rhenium volatilization must be suppressed.
The solubility of perrhenate salts in water is highly dependent on the cation. Potassium perrhenate demonstrates an exceptionally low aqueous solubility profile compared to both sodium and ammonium perrhenate, making it the optimal phase for driving rhenium out of aqueous solution during recovery operations [1].
| Evidence Dimension | Aqueous Solubility at Ambient/Near-Ambient Temperatures |
| Target Compound Data | ~14.7 g/L (1.47 g/100 g water) at 30 °C |
| Comparator Or Baseline | Sodium perrhenate (NaReO4) >1140 g/L at 25 °C; Ammonium perrhenate (NH4ReO4) ~62 g/L at 20 °C |
| Quantified Difference | Solubility is ~4.2x lower than NH4ReO4 and >77x lower than NaReO4 |
| Conditions | Aqueous solution, 20–30 °C |
The low solubility of KReO4 enables the high-yield selective precipitation of rhenium from dilute secondary hydrometallurgical streams.
For analytical and stoichiometric formulation, precursor stability under ambient humidity is critical. Potassium perrhenate forms an anhydrous, scheelite-type crystal that remains entirely non-hygroscopic, whereas the highly soluble sodium analog rapidly absorbs moisture from the air [1].
| Evidence Dimension | Moisture Absorption (Hygroscopicity) |
| Target Compound Data | Stable, anhydrous, and non-hygroscopic in moist air |
| Comparator Or Baseline | Sodium perrhenate (NaReO4) deliquesces readily in moist air |
| Quantified Difference | Binary behavioral difference (stable solid vs. deliquescent phase transition) |
| Conditions | Ambient atmospheric exposure (moist air) |
Allows for precise gravimetric analysis and standard formulation without the need for inert atmosphere or dry-box handling.
Due to its exceptionally low aqueous solubility compared to ammonium and sodium perrhenates, potassium perrhenate is the preferred intermediate for recovering rhenium from dilute industrial streams. By adding potassium chloride to aqueous rhenium leach solutions (such as those from spent Pt-Re catalysts or copper smelting byproducts), KReO4 selectively precipitates, enabling high-yield primary recovery before further purification [1].
In the development of borosilicate glass matrices for the immobilization of radioactive Technetium-99 (TcO4-), KReO4 is utilized as the premier non-radioactive surrogate. Its ability to melt at 550 °C without the premature decomposition and volatilization seen in ammonium perrhenate ensures that the Re(VII) species accurately models technetium retention and solubility limits (up to ~3000 ppm) in high-temperature glass melts[2].
The non-hygroscopic nature of KReO4 makes it the ideal starting material for precise analytical chemistry and the synthesis of organic perrhenates (e.g., tetrabutylammonium perrhenate). Unlike sodium perrhenate, which deliquesces and complicates accurate weighing, KReO4 can be reliably used as a primary gravimetric standard under ambient laboratory conditions[3].
Oxidizer;Irritant